molecular formula C16H15ClFN3O4S B2849446 N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 899748-85-7

N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2849446
CAS No.: 899748-85-7
M. Wt: 399.82
InChI Key: WIIJKPLQIIQHME-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C16H15ClFN3O4S and its molecular weight is 399.82. The purity is usually 95%.
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Scientific Research Applications

Sensor Development

  • The research by Das et al. (2012) introduces a highly selective and dual responsive test paper sensor for Hg2+/Cr3+ detection in neutral water, which could be seen as a potential application area for related compounds in environmental monitoring and analytical chemistry (Das et al., 2012).

Synthetic Methodologies

  • Li et al. (2014) describe the first study on oxidative enantioselective α-fluorination of simple aliphatic aldehydes enabled by N-heterocyclic carbene catalysis. This methodology could potentially be adapted for the synthesis or modification of N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide and related compounds, enhancing their utility in organic synthesis (Li et al., 2014).

Chemiluminescence Detection

  • Zoonen et al. (1987) discuss the quenched peroxyoxalate chemiluminescence detection in aqueous liquid chromatographic separations, highlighting the potential of this approach for the detection and analysis of compounds similar to this compound in complex matrices (Zoonen et al., 1987).

Physicochemical Studies

  • Durgun et al. (2016) provide insights into the synthesis, molecular structure, and spectroscopic characterization of a sulfonamide compound, offering a framework for understanding the physicochemical properties of this compound and its potential applications in materials science and medicinal chemistry (Durgun et al., 2016).

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O4S/c17-13-9-11(3-6-14(13)18)21-16(23)15(22)20-8-7-10-1-4-12(5-2-10)26(19,24)25/h1-6,9H,7-8H2,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIJKPLQIIQHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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